

An In-depth Technical Guide to the Mechanical Strength of Panavia TC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanical strength testing of **Panavia TC**, a resin cement known for its adhesive properties in dental applications. This document compiles and summarizes key performance data from various in-vitro studies, offering insights into its flexural, compressive, and bond strength characteristics. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Quantitative Mechanical Properties of Panavia Resin Cements

The following tables summarize the mechanical strength data for Panavia resin cements as reported in various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in testing methodologies and specific product formulations (e.g., Panavia F, Panavia F 2.0, Panavia V5, Panavia SA).

Mechanical Property	Product Tested	Value (MPa)	Testing Standard/Metho d	Substrate/Condi tions
Flexural Strength	Panavia F	80.80	3-point bending test (ISO 4049:2009)	Stored in distilled water for 24h at 37°C[1]
Flexural Strength	Panavia V5	127	ISO 4049:2009	Dual curing
Flexural Strength	Panavia SA Cement Universal	91	ISO 4049:2009	Dual curing[2]
Compressive Strength	Panavia V5	310	ISO 9917-1	Dual curing
Compressive Strength	Panavia SA Cement Universal	300	Not Specified	Dual curing[2]
Shear Bond Strength	Panavia V5	43.8	Ultradent Shear Bond Strength Test	Human superficial dentin, self- cured, 24h in 37°C water[3]
Shear Bond Strength	Panavia F 2.0	15.8 (24 hours), 15.4 (3000 thermal cycles)	Not Specified	Human dentin[4]
Shear Bond Strength	Panavia F 2.0	28.7 (24 hours), 28.0 (3000 thermal cycles)	Not Specified	Human enamel[4]
Shear Bond Strength	Panavia F 2.0	43.4 (24 hours), 34.4 (3000 thermal cycles)	Not Specified	Zirconia (Cercon) [4]
Shear Bond Strength	Panavia F 2.0	32.4 (24 hours), 28.4 (3000 thermal cycles)	Not Specified	Alumina (Procera)[4]

Shear Bond Strength	Panavia F 2.0	28.0 (24 hours), 32.3 (3000 thermal cycles)	Not Specified	Gold Alloy (Type
Shear Bond Strength	Panavia F 2.0	38.8 (24 hours), 37.6 (3000 thermal cycles)	Not Specified	Titanium (Titan 100)[4]
Shear Bond Strength	Panavia F 2.0	24.9 (24 hours), 25.7 (3000 thermal cycles)	Not Specified	Porcelain (VITA CELAY)[4]
Tensile Bond Strength	Panavia 21	22 - 37	Not Specified	Various post materials (zirconium oxide to titanium)[5]
Tensile Bond Strength	Panavia Ex	Not specified, but comparable to etched enamel	Not Specified	Air-abraded spherical amalgam[6]
Micro-tensile Bond Strength	Panavia F2.0	Higher than Multilink Sprint	Not Specified	Superficial, deep, and cervical dentin[7]

Experimental Protocols

Detailed methodologies for key mechanical strength tests are outlined below. These protocols are synthesized from the available literature to provide a framework for experimental design.

Flexural Strength Testing (3-Point Bending)

- Specimen Preparation: Rectangular specimens of the resin cement are prepared according
 to manufacturer's instructions and placed in a mold. The dimensions of the specimens are
 typically standardized, as outlined in ISO 4049.[1][8]
- Curing: The specimens are light-activated from both the top and bottom surfaces for a specified duration (e.g., 40 seconds each).[1]

- Storage: Post-curing, the specimens are stored in distilled water at 37°C for a defined period (e.g., 24 hours, 15 days, or 30 days) to simulate oral conditions.[1]
- Testing Apparatus: A universal testing machine is used to perform a 3-point bending test.
- Test Procedure: The specimen is placed on two supports, and a load is applied to the center
 of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[1]
 The maximum load at fracture is recorded to calculate the flexural strength in megapascals
 (MPa).[1]

Shear Bond Strength Testing

- Substrate Preparation: Human or bovine teeth are commonly used as substrates. The enamel or dentin surface is ground flat using silicon carbide paper (e.g., 600-grit) to create a standardized bonding area.[3] For other substrates like zirconia or lithium disilicate, specific surface treatments such as sandblasting may be applied.[3][9]
- Bonding Procedure: A cylindrical mold with a defined diameter (e.g., 3 mm) is placed on the prepared substrate surface. The Panavia cement is applied within the mold, and a restorative material stub (e.g., a stainless steel disc) is seated onto the cement.[3]
- Curing: The cement is allowed to cure according to the manufacturer's instructions (e.g., self-cure for 10 minutes).[3] Excess cement is removed.
- Storage: The bonded specimens are stored in a humidor and then submerged in 37°C water for 24 hours prior to testing.[3]
- Testing Apparatus: A universal testing machine equipped with a shear testing jig is used.
- Test Procedure: A shear load is applied to the base of the restorative stub at a constant crosshead speed (e.g., 1 mm/min) until debonding occurs.[3][10] The force at failure is recorded and used to calculate the shear bond strength.

Tensile Bond Strength Testing

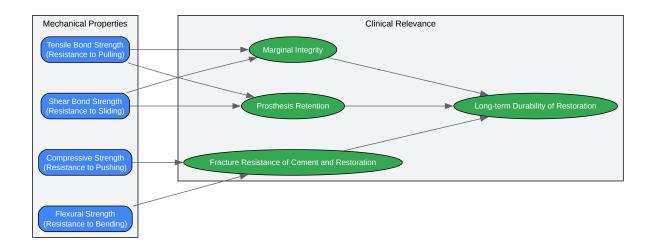
• Specimen Preparation: Disks of the substrate material (e.g., titanium, zirconium oxide) are prepared with a standardized surface finish (e.g., polished to 600 grit and air-abraded).[5]



- Bonding Procedure: The Panavia cement is applied to the prepared surface of the substrate disk, and a second component (e.g., a metal rod or another disk) is bonded to it.
- Curing and Storage: The bonded assembly is stored in a humidor for 24 hours to allow for complete curing.[5]
- Testing Apparatus: A universal testing machine with grips suitable for tensile testing is used.
- Test Procedure: The bonded specimen is pulled apart in tension at a constant crosshead speed until failure. The force required to debond the specimen is measured to determine the tensile bond strength.

Visualizing Methodologies and Relationships

To further clarify the experimental processes and the interplay between different mechanical properties, the following diagrams are provided.



Click to download full resolution via product page

General Workflow for Mechanical Strength Testing of Panavia TC.

Click to download full resolution via product page

Logical Relationship Between Mechanical Tests and Clinical Performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Evaluation of the flexural strength of dual-cure composite resin cements PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. panaviacements.com [panaviacements.com]
- 3. panaviacements.com [panaviacements.com]
- 4. kuraraydental.com [kuraraydental.com]

- 5. In vitro tensile bond strength of adhesive cements to new post materials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bond strength of Panavia Ex to air-abraded amalgam PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immediate and delayed micro-tensile bond strength of different luting resin cements to different regional dentin PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. kuraraynoritake.eu [kuraraynoritake.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanical Strength of Panavia TC]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1179519#mechanical-strength-testing-of-panavia-tc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com